2,3-Diaminobenzoic acid
Overview
Description
2,3-Diaminobenzoic acid is an organic compound with the chemical formula C7H8N2O2. It is characterized by the presence of two amino groups and one carboxyl group attached to a benzene ring. This compound appears as a white crystalline solid and is soluble in water, alcohol, and acidic solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 2,3-diaminobenzoic acid:
Reaction of Aniline with Phthalic Anhydride: Aniline is first condensed with ammonia and aldehyde to form 2,3-diaminobenzaldehyde.
Meta-Isomerization or Reduction Reaction: This method involves the meta-isomerization or reduction of p-aniline and o-nitrobenzoic acid.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diaminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under mild to moderate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2,3-Diaminobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-diaminobenzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
- 2,4-Diaminobenzoic Acid
- 3,4-Diaminobenzoic Acid
- 3,5-Diaminobenzoic Acid
Comparison:
- 2,3-Diaminobenzoic Acid: Unique due to the position of the amino groups at the 2 and 3 positions on the benzene ring, which influences its reactivity and applications.
- 2,4-Diaminobenzoic Acid: The amino groups at the 2 and 4 positions result in different chemical properties and reactivity.
- 3,4-Diaminobenzoic Acid: The amino groups at the 3 and 4 positions provide distinct reactivity patterns and applications.
- 3,5-Diaminobenzoic Acid: The amino groups at the 3 and 5 positions lead to unique chemical behaviors and uses .
Properties
IUPAC Name |
2,3-diaminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTUQAYCCLMNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067321 | |
Record name | Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-81-6, 27576-04-1 | |
Record name | 2,3-Diaminobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Diaminobenzoesäure | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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